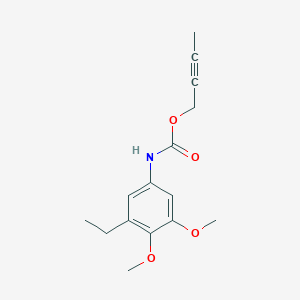
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound features a but-2-yn-1-yl group attached to a carbamate moiety, which is further connected to a 3-ethyl-4,5-dimethoxyphenyl group. The presence of both alkyne and aromatic functionalities in its structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate typically involves the reaction of but-2-yn-1-ol with 3-ethyl-4,5-dimethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach ensures a consistent quality of the product and can be scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically used.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to the inhibition of enzyme activity. The aromatic ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- But-2-yn-1-yl (3,4-dimethoxyphenyl)carbamate
- But-2-yn-1-yl (3-ethyl-4-methoxyphenyl)carbamate
- But-2-yn-1-yl (3-ethyl-4,5-dimethoxybenzyl)carbamate
Uniqueness
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate is unique due to the presence of both the alkyne and the 3-ethyl-4,5-dimethoxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern on the aromatic ring also influences its interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
84972-03-2 |
|---|---|
Formule moléculaire |
C15H19NO4 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
but-2-ynyl N-(3-ethyl-4,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H19NO4/c1-5-7-8-20-15(17)16-12-9-11(6-2)14(19-4)13(10-12)18-3/h9-10H,6,8H2,1-4H3,(H,16,17) |
Clé InChI |
MAAYCWWITDZQOS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)NC(=O)OCC#CC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
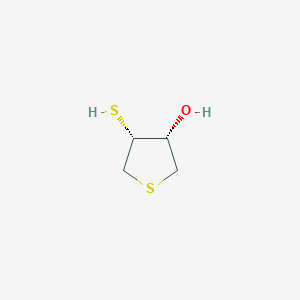

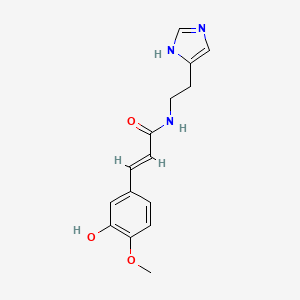
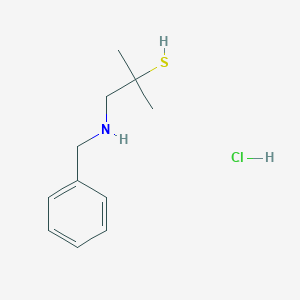
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
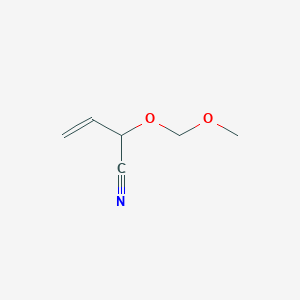
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)


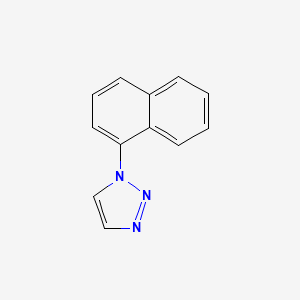
![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
